![molecular formula C37H40N4O6 B14802297 N'~1~,N'~9~-bis[(biphenyl-4-yloxy)acetyl]nonanedihydrazide](/img/structure/B14802297.png)
N'~1~,N'~9~-bis[(biphenyl-4-yloxy)acetyl]nonanedihydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’1,N’9-bis[(4-biphenylyloxy)acetyl]nonanedihydrazide is a complex organic compound with the molecular formula C37H40N4O6 It is known for its unique structure, which includes two biphenylyloxy groups attached to a nonanedihydrazide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’1,N’9-bis[(4-biphenylyloxy)acetyl]nonanedihydrazide typically involves the reaction of nonanedihydrazide with 4-biphenylyloxyacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for N’1,N’9-bis[(4-biphenylyloxy)acetyl]nonanedihydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N’1,N’9-bis[(4-biphenylyloxy)acetyl]nonanedihydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The biphenylyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of functionalized derivatives, depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
N’1,N’9-bis[(4-biphenylyloxy)acetyl]nonanedihydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Wirkmechanismus
The mechanism of action of N’1,N’9-bis[(4-biphenylyloxy)acetyl]nonanedihydrazide involves its interaction with specific molecular targets. The biphenylyloxy groups can interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to inhibition or modulation of their activity. The nonanedihydrazide backbone may also play a role in the compound’s overall bioactivity by facilitating binding to target sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N’1,N’5-bis[(4-biphenylyloxy)acetyl]pentanedihydrazide: Similar structure but with a pentanedihydrazide backbone.
N’1,N’9-bis[(2-biphenylyloxy)acetyl]nonanedihydrazide: Similar structure but with 2-biphenylyloxy groups.
Uniqueness
N’1,N’9-bis[(4-biphenylyloxy)acetyl]nonanedihydrazide is unique due to its specific combination of biphenylyloxy groups and nonanedihydrazide backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C37H40N4O6 |
|---|---|
Molekulargewicht |
636.7 g/mol |
IUPAC-Name |
1-N',9-N'-bis[2-(4-phenylphenoxy)acetyl]nonanedihydrazide |
InChI |
InChI=1S/C37H40N4O6/c42-34(38-40-36(44)26-46-32-22-18-30(19-23-32)28-12-6-4-7-13-28)16-10-2-1-3-11-17-35(43)39-41-37(45)27-47-33-24-20-31(21-25-33)29-14-8-5-9-15-29/h4-9,12-15,18-25H,1-3,10-11,16-17,26-27H2,(H,38,42)(H,39,43)(H,40,44)(H,41,45) |
InChI-Schlüssel |
STDHHHUXGSKTTG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NNC(=O)CCCCCCCC(=O)NNC(=O)COC3=CC=C(C=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


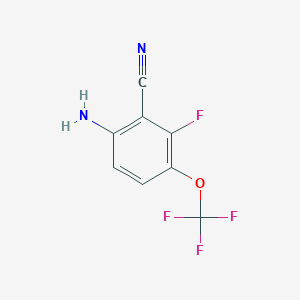

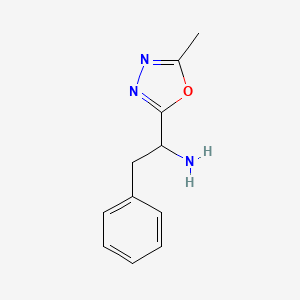
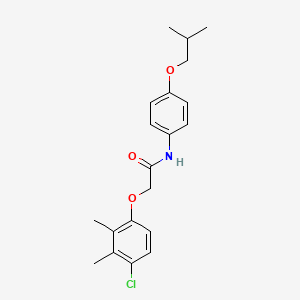
![2-Biphenyl-4-yl-4-(3,5-dichloro-phenyl)-6-phenyl-[1,3,5]triazine](/img/structure/B14802237.png)
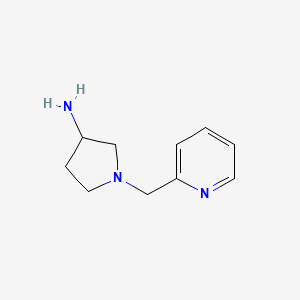
![trisodium;[dibromo-[[[5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate](/img/structure/B14802251.png)
![N-[(E)-(2-ethoxyphenyl)methylidene]-3-iodo-4-methylaniline](/img/structure/B14802262.png)

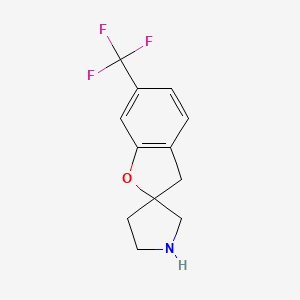
![2-(hydroxymethyl)-6-[(2S)-6-methyl-2-[(8R,10R,14R)-3,6,12-trihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-5-en-2-yl]oxyoxane-3,4,5-triol](/img/structure/B14802272.png)
![(1S)-1-[(4-Methylbenzenesulfonyl)oxy]but-3-EN-1-OL](/img/structure/B14802285.png)
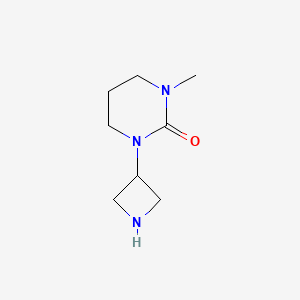
![2-{[4-(acetylamino)phenyl]sulfonyl}-N-phenylhydrazinecarboxamide](/img/structure/B14802294.png)
